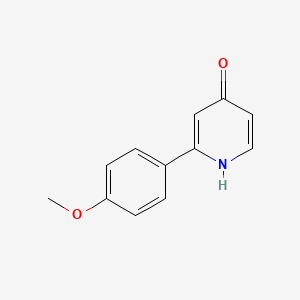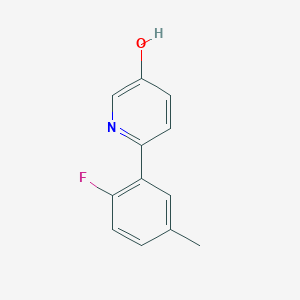
4-(4-Fluoro-3-methylphenyl)nicotinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Fluoro-3-methylphenyl)nicotinic acid, or 4-F3MPA, is a compound found in a variety of products, from pharmaceuticals to cosmetics. It is a derivative of nicotinic acid, a naturally occurring compound found in plants and animals. 4-F3MPA has a variety of applications in scientific research, as it has been found to have a range of biochemical and physiological effects.
科学研究应用
4-F3MPA has a wide range of applications in scientific research. It has been used as a tool for studying the structure and function of proteins, as well as for studying the effects of drugs on the body. It has also been used to study the effects of environmental toxins on the body, as well as to study the effects of various diseases. In addition, 4-F3MPA has been used to study the effects of various drugs on the central nervous system.
作用机制
The exact mechanism of action of 4-F3MPA is not yet fully understood. However, it is believed to interact with various proteins and receptors in the body, resulting in a range of biochemical and physiological effects. It is believed to interact with nicotinic acetylcholine receptors, as well as other proteins, resulting in changes in the activity of various enzymes and other proteins.
Biochemical and Physiological Effects
4-F3MPA has been found to have a range of biochemical and physiological effects. In animal studies, it has been found to have an anti-inflammatory effect, as well as an anti-oxidant effect. It has also been found to have a neuroprotective effect, as well as an anti-tumor effect in some cases. In addition, 4-F3MPA has been found to have an effect on the central nervous system, resulting in changes in behavior and cognition.
实验室实验的优点和局限性
4-F3MPA has a number of advantages and limitations when used in laboratory experiments. One of the main advantages is that it is relatively easy to synthesize and can be easily scaled up for large-scale production. Additionally, it is relatively non-toxic and has a low potential for side effects. However, it has a short half-life, meaning that it needs to be administered frequently in order to maintain its effects. In addition, it is not soluble in water, meaning that it needs to be dissolved in a solvent before it can be administered.
未来方向
There are a number of potential future directions for 4-F3MPA research. One potential direction is to further investigate its effects on the central nervous system, as well as its potential uses in treating various neurological disorders. Additionally, further research could be done to investigate its potential anti-cancer effects, as well as its potential anti-tumor effects. Additionally, further research could be done to investigate its potential uses in treating various inflammatory conditions, as well as its potential uses in treating various metabolic disorders. Finally, further research could be done to investigate its potential uses in treating various cardiovascular diseases.
合成方法
The synthesis of 4-F3MPA is a two-step process. The first step involves the reaction of 4-fluorobenzaldehyde and 3-methylpyridine in the presence of a base. The second step involves the condensation of the resulting product with nicotinic acid in the presence of a base. The reaction yields 4-F3MPA as the primary product, with minor amounts of side products. The synthesis of 4-F3MPA is relatively straightforward and can be easily scaled up for large-scale production.
属性
IUPAC Name |
4-(4-fluoro-3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2/c1-8-6-9(2-3-12(8)14)10-4-5-15-7-11(10)13(16)17/h2-7H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLARIKKVSGBJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NC=C2)C(=O)O)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692482 |
Source


|
| Record name | 4-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluoro-3-methylphenyl)nicotinic acid | |
CAS RN |
1261917-74-1 |
Source


|
| Record name | 4-(4-Fluoro-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80692482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














